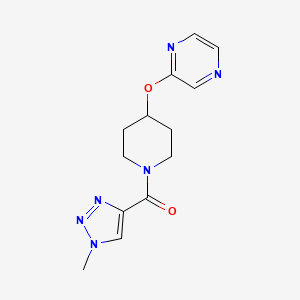
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N6O2 and its molecular weight is 288.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a triazole ring linked to a pyrazinyl ether and a piperidine moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazoles exhibit notable antimicrobial properties. For instance, pyrazole derivatives have shown efficacy against various bacterial strains and fungi. In particular, compounds similar to the one have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
Antitumor Activity
Triazole derivatives are known for their anticancer properties. Studies have reported that compounds with similar structural frameworks inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives have been effective against breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced cytotoxicity when combined with standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds featuring triazole rings have been evaluated for their anti-inflammatory potential. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, thus reducing inflammation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, such as kinases related to cancer progression.
- Receptor Modulation : The compound could modulate receptors associated with inflammation or cancer cell signaling pathways.
Study 1: Antitumor Efficacy
In a study involving various triazole derivatives, one compound closely related to the target exhibited significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial activity of a series of pyrazole derivatives against clinical isolates. The results indicated that certain compounds showed potent activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
Data Summary
| Activity Type | Compound Type | Key Findings |
|---|---|---|
| Antimicrobial | Pyrazole Derivatives | Effective against S. aureus and C. albicans |
| Antitumor | Triazole Derivatives | Induced apoptosis in breast cancer cell lines |
| Anti-inflammatory | Triazole Compounds | Reduced pro-inflammatory cytokines |
Eigenschaften
IUPAC Name |
(1-methyltriazol-4-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-18-9-11(16-17-18)13(20)19-6-2-10(3-7-19)21-12-8-14-4-5-15-12/h4-5,8-10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFMXBRACWPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














